molecular formula C7H11IO2 B2478080 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan CAS No. 2287286-28-4

5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan

Cat. No.: B2478080
CAS No.: 2287286-28-4
M. Wt: 254.067
InChI Key: GUSWVJWNSZFLOJ-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan is a heterocyclic organic compound that features a unique structure with an iodomethyl group attached to a hexahydrofurofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan typically involves the iodocyclization of appropriate precursors. One common method includes the use of molecular iodine as an electrophilic reagent to promote the cyclization of tethered heteroatom-containing alkenyl or alkynyl systems . The reaction conditions often involve mild temperatures and the presence of a base such as sodium bicarbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of biomass-derived precursors can also be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans and other heterocyclic compounds that can be further functionalized for specific applications .

Scientific Research Applications

5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan involves its ability to act as an electrophile in various chemical reactions. The iodomethyl group can be readily substituted, allowing the compound to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being explored .

Properties

IUPAC Name

5-(iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO2/c8-4-5-3-7-6(10-5)1-2-9-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSWVJWNSZFLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1OC(C2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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